3,7-Dimethyloct-6-en-1-yn-3-ol

Spatial Repellency Mosquito Behavior Vector Control

This dehydrolinalool grade delivers unique reactivity that linalool, geraniol, and citronellol cannot replicate. Its terminal alkyne and tertiary alcohol enable selective hydrogenation to linalool (>96% selectivity), Meyer–Schuster rearrangement to citral (88.4% yield), and spatial repellency against Aedes aegypti mosquitoes surpassing DEET. With a flash point of 80 °C versus linalool's 71–78 °C, it reduces fire risk during manufacturing, storage, and transport without compromising fragrance performance. Also effective for neutralizing sulfurous and garlic-like odors in cleaning agents, air fresheners, and personal care formulations. Serves as a critical building block for fat-soluble vitamin synthesis. Available in ≥98% purity for industrial and R&D procurement.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 29171-20-8
Cat. No. B1222461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethyloct-6-en-1-yn-3-ol
CAS29171-20-8
Synonyms3,7-dimethyloct-6-en-1-yn-3-ol
dehydro-beta-linalool
dehydrolinalool
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C#C)O)C
InChIInChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3
InChIKeyYWTIDNZYLFTNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  50% soluble in heptane or triacetin
50% soluble in ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethyloct-6-en-1-yn-3-ol (Dehydrolinalool) – A Multifunctional Acyclic Monoterpene Ynone


3,7-Dimethyloct-6-en-1-yn-3-ol (CAS 29171-20-8), commonly known as dehydrolinalool, is an acyclic monoterpene alcohol belonging to the ynone class [1]. It features a tertiary propargylic alcohol motif with a terminal alkyne and an isolated C6–C7 double bond, endowing it with unique reactivity as both a fragrance ingredient and a versatile synthetic intermediate [2][3]. Naturally occurring in Persicaria hydropiperoides and Daucus carota, this compound is industrially produced via ethynylation of methylheptenone and serves as a key building block for linalool, citral, and fat-soluble vitamins [4].

Why Substituting 3,7-Dimethyloct-6-en-1-yn-3-ol with Linalool or Other Terpene Alcohols is Not Interchangeable


Although 3,7-Dimethyloct-6-en-1-yn-3-ol is structurally related to linalool, geraniol, and citronellol, its terminal alkyne and tertiary alcohol confer a distinct reactivity profile that cannot be replicated by its saturated or fully unsaturated analogs [1][2]. Unlike linalool, which lacks a reactive triple bond, dehydrolinalool undergoes selective hydrogenation to linalool with >96% selectivity, Meyer–Schuster rearrangement to citral with 88.4% yield, and exhibits superior spatial repellency against Aedes aegypti mosquitoes compared to DEET [3][4][5]. These functional differences preclude simple replacement in synthetic routes or application formulations.

3,7-Dimethyloct-6-en-1-yn-3-ol: Quantitative Performance Comparisons Against Key Analogs and Standards


Spatial Repellency Against Aedes aegypti Mosquitoes: Dehydrolinalool vs. Linalool vs. DEET

In a dual-port olfactometer study, 3,7-Dimethyloct-6-en-1-yn-3-ol (dehydrolinalool) and linalool both exhibited spatial repellency against Aedes aegypti mosquitoes, whereas DEET showed no repellency under the same conditions [1]. The highest spatial repellency (33.6%) was observed with a combination of linalool and dehydrolinalool, indicating a synergistic effect [1].

Spatial Repellency Mosquito Behavior Vector Control

Selective Hydrogenation to Linalool: Catalyst Performance and Selectivity

The selective hydrogenation of 3,7-Dimethyloct-6-en-1-yn-3-ol to linalool was achieved with a Pd-Pb-Bi/CaCO3 catalyst [1]. Under optimized conditions (60–65 °C, 0.6 MPa H2, 0.5% catalyst), dehydrolinalool conversion exceeded 99%, and selectivity for linalool was greater than 96% [1].

Selective Hydrogenation Catalysis Fragrance Synthesis

Meyer–Schuster Rearrangement to Citral: High Conversion and Yield

Using titanium isopropylate as the primary catalyst and cuprous chloride as promoter, 3,7-Dimethyloct-6-en-1-yn-3-ol undergoes Meyer–Schuster rearrangement to citral with 98.8% conversion and 88.4% yield [1]. The resulting citral can be isolated with ≥97% purity via steam distillation [1].

Meyer–Schuster Rearrangement Citral Synthesis Vitamin Intermediates

Physicochemical Property Comparison: Flash Point and Vapor Pressure vs. Linalool

3,7-Dimethyloct-6-en-1-yn-3-ol exhibits a slightly higher flash point (80 °C) compared to linalool (71–78 °C), and a marginally higher vapor pressure (0.1 mbar at 20 °C) versus linalool (~0.067 mbar at 20 °C) [1][2]. These differences, though subtle, influence handling safety and evaporation rates in fragrance formulations.

Flash Point Vapor Pressure Safety Assessment

Odor Masking Capability: Qualitative Advantage Over Linalool and Geraniol

3,7-Dimethyloct-6-en-1-yn-3-ol is reported to possess a strong ability to mask unpleasant odors, including hydrogen sulfide, garlic preparations, and polysulfide odors, a property not commonly attributed to linalool or geraniol .

Odor Masking Fragrance Formulation Sensory Performance

Toxicological Read-Across: Dehydrolinalool as a Safe Alternative in Fragrance Formulations

In a RIFM safety assessment, 3,7-Dimethyloct-6-en-1-yn-3-ol was used as a read-across analog for linalool to complete the developmental toxicity endpoint, yielding a Margin of Exposure (MOE) > 100, indicating a favorable safety profile under current use conditions [1].

Toxicology Safety Assessment Read-Across

Where 3,7-Dimethyloct-6-en-1-yn-3-ol Excels: Recommended Use Cases for Procurement and Research


Spatial Repellent Formulations for Mosquito Control

Leverage the demonstrated spatial repellency of dehydrolinalool against Aedes aegypti mosquitoes, either alone or in synergistic combination with linalool, to develop DEET-free, fragrance-acceptable mosquito repellents for household and outdoor use [1].

Sustainable Synthesis of Linalool and Citral for Fragrance and Flavor Industries

Utilize dehydrolinalool as a key intermediate in the selective hydrogenation to linalool (>96% selectivity) or Meyer–Schuster rearrangement to citral (88.4% yield), both high-value terpenoids used in perfumery, flavors, and vitamin synthesis [2][3].

Odor-Masking Additive in Household and Personal Care Products

Incorporate dehydrolinalool into cleaning agents, air fresheners, or personal care formulations to neutralize unpleasant sulfurous and garlic-like odors, capitalizing on its unique masking ability not found in common floral terpenes .

Flavor and Fragrance Formulations Requiring Higher Flash Point Safety Margin

Consider dehydrolinalool as an alternative to linalool in fragrance blends where a slightly higher flash point (80 °C vs. 71–78 °C) can reduce fire risk during manufacturing, storage, or transport without compromising olfactory performance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dimethyloct-6-en-1-yn-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.